molecular formula C7H17NO B1374458 4-Amino-2,4-dimethylpentan-1-ol CAS No. 1354952-45-6

4-Amino-2,4-dimethylpentan-1-ol

Cat. No.: B1374458
CAS No.: 1354952-45-6
M. Wt: 131.22 g/mol
InChI Key: AAZVXDOYKPIBRI-UHFFFAOYSA-N
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Description

4-Amino-2,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H17NO It is a derivative of pentanol, featuring an amino group and two methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,4-dimethylpentan-1-ol typically involves the reaction of 4,4-dimethylpentan-1-ol with ammonia or an amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the amino group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. This may include the use of continuous reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,4-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino or hydroxyl derivatives.

Scientific Research Applications

4-Amino-2,4-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2,4-dimethylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4-dimethylpentan-1-ol
  • 4-Amino-2,4-dimethylpentan-2-ol
  • 2-Amino-4-methylpentan-1-ol

Uniqueness

4-Amino-2,4-dimethylpentan-1-ol is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-amino-2,4-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(5-9)4-7(2,3)8/h6,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVXDOYKPIBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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